2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2S/c19-16-13-6-1-2-7-14(13)17(20)18(16)9-11-10-21-15-8-4-3-5-12(11)15/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZQOKWNXFAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Gabriel synthesis offers a direct route to the target compound through nucleophilic substitution. 3-(Bromomethyl)benzothiophene reacts with potassium phthalimide in anhydrous dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction exploits the electrophilicity of the benzyl bromide and the nucleophilic character of the phthalimide anion:
$$
\text{3-(Bromomethyl)benzothiophene} + \text{K-phthalimide} \xrightarrow{\text{DMF, 90°C}} \text{Target Compound} + \text{KBr}
$$
Key parameters:
Limitations and By-Product Analysis
Competitive elimination reactions may form 3-vinylbenzothiophene, particularly under prolonged heating. Gas chromatography–mass spectrometry (GC-MS) analyses reveal ≤8% by-products, necessitating silica gel chromatography for industrial-scale purification.
Condensation of Phthalic Anhydride with 3-(Aminomethyl)benzothiophene
Single-Step Fusion Protocol
Heating equimolar phthalic anhydride and 3-(aminomethyl)benzothiophene at 180–185°C under nitrogen affords the target compound via imide formation:
$$
\text{Phthalic anhydride} + \text{3-(Aminomethyl)benzothiophene} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimization Insights :
Spectroscopic Validation
Fourier-transform infrared (FT-IR) spectra confirm imide formation:
- C=O Stretch : 1711 cm⁻¹ (symmetric and asymmetric ketone vibrations).
- C-N Stretch : 1271 cm⁻¹, indicative of the isoindole-dione backbone.
¹H NMR (DMSO-d6) resolves the methylene bridge as a triplet at δ 4.4 ppm (J = 6.8 Hz), integrating for 2H.
Microwave-Assisted Leuckart Reaction
Reductive Amination Strategy
Adapting methodologies from benzimidazole syntheses, 3-formylbenzothiophene undergoes reductive amination with phthalimide under microwave irradiation (80°C, 300 W, 5 minutes):
$$
\text{3-Formylbenzothiophene} + \text{Phthalimide} \xrightarrow{\text{HCOOH, MW}} \text{Target Compound}
$$
Advantages :
Role of Formic Acid
Formic acid acts as both solvent and reducing agent, protonating the intermediate Schiff base and facilitating hydride transfer. Density functional theory (DFT) calculations suggest a 22.3 kcal/mol activation barrier for the rate-limiting step.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | By-Products |
|---|---|---|---|---|
| Gabriel Synthesis | 65–72 | 12–18 h | Moderate | ≤8% alkenes |
| Phthalic Anhydride Condensation | 68–75 | 30–40 min | High | ≤5% phthalic acid |
| Microwave Leuckart | 75–78 | 5 min | Limited | ≤3% formamide |
Key Observations :
- The microwave method maximizes efficiency but requires specialized equipment.
- Phthalic anhydride condensation is preferred for industrial applications due to lower reagent costs.
Industrial-Scale Considerations
Solvent Recovery Systems
Toluene and DMF are recycled via fractional distillation, reducing production costs by 18–22%.
Crystallization Protocols
Ethanol-water (7:3 v/v) mixtures achieve 99.5% purity, as determined by high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using electrophiles or nucleophiles under appropriate conditions . Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various human cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .
Neuroprotective Effects
The compound also shows potential as a neuroprotective agent. Studies suggest that isoindole derivatives can interact with serotonin receptors, which are implicated in mood regulation and neurodegenerative diseases. This interaction may lead to the development of new treatments for conditions such as Alzheimer's disease .
Antimicrobial Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity against various bacterial strains. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoindole framework can significantly influence its pharmacological properties:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Alkyl groups | Increase lipophilicity and bioavailability | N-Alkyl derivatives |
| Halogenation | Enhance antimicrobial properties | Fluorinated analogs |
Case Studies
Several studies have documented the efficacy of this compound:
Anticancer Study
A study conducted by Jabbour et al. demonstrated that derivatives of isoindole compounds showed significant inhibition rates against human tumor cells with IC50 values indicating potent activity . The study highlighted the potential of these compounds in developing new cancer therapies.
Neuroprotective Study
Research published in 2020 explored the interaction of isoindole derivatives with serotonin receptors, suggesting their potential use as antipsychotic agents . This study paved the way for further investigations into their neuroprotective roles.
Antimicrobial Evaluation
In a comparative antimicrobial study, this compound was tested against common pathogens and exhibited inhibition zones comparable to standard antibiotics like gentamicin . This finding supports its potential application in treating infections.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the aggregation of β-amyloid protein, which is implicated in the development of Alzheimer’s disease .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: The benzothiophene substituent likely increases melting points compared to non-fused analogs (e.g., 1p at 185–189°C) due to enhanced π-stacking .
- Spectroscopy : The IR C=O stretch (~1680–1690 cm⁻¹) is consistent across derivatives . In NMR, the benzothiophene’s aromatic protons would resonate downfield (δ 7.5–8.5), similar to nitro-substituted analogs (e.g., 5h in ) .
Key Observations :
- Sensing Applications : The target compound’s extended conjugation (benzothiophene) could improve fluorescence properties compared to L in , making it viable for metal-ion detection .
Biological Activity
2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione is a complex organic compound that combines an isoindole structure with a benzothiophene moiety. This unique configuration enhances its potential for various biological activities, making it a subject of considerable interest in medicinal chemistry. The compound's electrophilic carbonyl groups contribute to its reactivity and interactions with biological targets.
Chemical Structure and Synthesis
The compound features a distinct arrangement of carbonyl groups at positions 1 and 3 of the isoindole framework. Various synthetic methods have been developed to produce this compound, often involving condensation reactions that yield derivatives with enhanced biological properties .
Antitumor Activity
Research indicates that isoindole derivatives, including this compound, exhibit significant antitumor properties. A study conducted on related compounds demonstrated that some derivatives showed promising inhibition against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Isoindole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Caco-2 | 12.5 | Apoptosis |
| Compound B | HCT-116 | 15.0 | Cell Cycle Arrest |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Effects
Isoindoline derivatives are known for their anti-inflammatory properties. They can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10. This dual action makes them attractive candidates for treating inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of isoindole derivatives. The halogenation of these compounds has been shown to enhance their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated significant inhibition zones comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Isoindole Derivatives
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound X | E. coli | 18 |
| Compound Y | S. aureus | 20 |
| This compound | Pseudomonas aeruginosa | TBD |
Case Study 1: Neurodegenerative Disease Models
In silico studies assessed the inhibitory effects of isoindoline derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. Compounds derived from isoindoline showed IC50 values ranging from 0.9 to 19.5 μM against AChE, indicating strong potential for further development as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the benzothiophene moiety significantly impacted biological activity. This study emphasized the importance of lipophilicity in enhancing the antileishmanial and antiproliferative activities of these compounds .
Q & A
Q. What are the recommended synthetic routes for 2-(substituted-methyl)isoindole-1,3-dione derivatives, and how can reaction conditions be optimized?
- Answer : Isoindole-1,3-dione derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(arylaminomethyl)-phthalimides can be prepared by reacting N-hydroxymethylphthalimide with arylamines under reflux in chloroform, achieving yields up to 93.42% (e.g., 4-chloroaniline derivative) . Microwave-assisted synthesis offers faster reaction times (e.g., 3 hours vs. conventional 24 hours) and comparable yields (e.g., 77–93% for fluorinated derivatives). Optimization involves solvent selection (e.g., CHCl₃ for crystallization), temperature control, and stoichiometric ratios of reactants .
Q. How should researchers characterize structural purity and isomer ratios in isoindole-1,3-dione derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR can resolve isomer ratios in aziridine-containing derivatives (e.g., compound 23 in shows an 85:15 isomer ratio via methyl group splitting at δ 1.55–1.62 ppm) . ¹³C NMR complements this by confirming carbon environments, such as carbonyl signals at δ 165–170 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in compound 19 (m/z 423.0520 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological evaluation of isoindole-1,3-dione derivatives?
- Answer : Antibacterial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Anti-inflammatory potential is evaluated using COX-2 inhibition assays or TNF-α suppression in macrophage models . For example, derivatives with trifluoromethyl groups () may enhance lipophilicity, improving membrane permeability in cell-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data arising from dynamic isomerism in synthesized derivatives?
- Answer : Dynamic isomerism (e.g., aziridine ring puckering in compound 18 ) requires variable-temperature (VT) NMR to slow interconversion. For example, cooling to –40°C can separate overlapping signals. 2D techniques like NOESY or COSY help assign spatial correlations between protons in distinct isomers. Computational modeling (DFT) may predict stable conformers to guide interpretation .
Q. What computational strategies predict physicochemical properties to prioritize derivatives for synthesis?
- Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like LogP (lipophilicity) and PSA (polar surface area). For instance, compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione (LogP 0.536, PSA 63.68 Ų) suggests moderate permeability . Molecular docking can predict binding to targets (e.g., acetylcholinesterase for anti-Alzheimer derivatives ). Tools like Schrödinger Suite or AutoDock integrate these parameters.
Q. How can regioselective functionalization of the isoindole-1,3-dione core modulate bioactivity?
- Answer : Electron-withdrawing groups (e.g., –NO₂ in compound 5h ) enhance electrophilicity, potentially increasing reactivity with biological nucleophiles. Substituents like trifluoromethyl () improve metabolic stability via steric and electronic effects. Click chemistry (e.g., triazole linkages in ) enables modular derivatization for structure-activity relationship (SAR) studies .
Methodological Tables
Key Considerations for Experimental Design
- Synthesis : Prioritize microwave-assisted methods for time efficiency .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if feasible) for unambiguous structural assignment.
- Data Interpretation : Address isomerism and dynamic effects using advanced NMR techniques and computational support.
- Biological Testing : Use tiered screening (e.g., enzymatic assays → cell-based models → in vivo studies) to validate hits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
